Product packaging for 3,3'-Trithiobis-D-valine(Cat. No.:CAS No. 22801-32-7)

3,3'-Trithiobis-D-valine

Cat. No.: B1145059
CAS No.: 22801-32-7
M. Wt: 328.5 g/mol
InChI Key: YXNSHRAZIFTXCR-WDSKDSINSA-N
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Description

3,3'-Trithiobis-D-valine is a sulfur-containing organic compound with the molecular formula C10H20N2O4S3 and a molecular weight of 328.46 g/mol . It is closely related to D-penicillamine disulfide (CAS 20902-45-8), a compound well-documented in pharmaceutical research . This substance is primarily used as a reference standard or impurity in pharmaceutical research and development . It plays a critical role in quality control (QC) processes, method validation, and stability studies, helping to identify and characterize impurities in pharmaceutical products . Researchers utilize this compound in analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC) for the determination of penicillamine and its disulfide metabolites . As a penicillamine-related compound, its research value is tied to studies concerning metabolic pathways and disulfide bond formation . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, as it may be classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22801-32-7

Molecular Formula

C10H20N2O4S3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

YXNSHRAZIFTXCR-WDSKDSINSA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSSC(C)(C)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches to 3,3'-Trithiobis-D-valine

The absolute configuration of the two D-valine residues is a defining feature of this compound. Therefore, obtaining enantiomerically pure D-valine is a critical first step. The subsequent formation of the trisulfide bridge must then proceed without racemization.

Formation of the Trisulfide Bridge in D-Valine Scaffolds

The formation of a trisulfide bond (-S-S-S-) from suitable D-valine precursors is a key transformation. This can be approached through the reaction of a thiol with a disulfide or through the reaction of hydrogen sulfide (B99878) with a disulfide. nih.gov One proposed mechanism for trisulfide formation involves a nucleophilic attack of a sulfide ion (HS-) on a disulfide bond, which results in a mixed perthiol and thiol intermediate. researchgate.net This intermediate can then react further to form the trisulfide. researchgate.net The reaction is often pH-dependent, with higher pH levels (above 7) favoring trisulfide formation. researchgate.net

Another pathway involves the reaction of a persulfide (RSSH) with a disulfide (RSSR), which can lead to the formation of a trisulfide (RSSSR) and a thiol (RSH). researchgate.net These reactions are part of a dynamic equilibrium that can involve H2S, thiols, disulfides, persulfides, and trisulfides. nih.gov The specific conditions, such as the presence of mild oxidizing agents, can influence the outcome of these reactions. chemistrysteps.com

Enantioselective Routes to D-Valine Precursors

Several methods exist for the enantioselective synthesis of D-valine. These can be broadly categorized into enzymatic methods and asymmetric chemical synthesis.

The "hydantoinase process" is a well-established industrial method for producing D-amino acids. nih.gov This multi-enzymatic system starts with a racemic mixture of 5-substituted hydantoins, such as D,L-5-isopropylhydantoin for valine synthesis. A hydantoin (B18101) racemase interconverts the L- and D-hydantoins, while a D-hydantoinase selectively hydrolyzes the D-enantiomer to the corresponding D-N-carbamoyl-amino acid. Finally, a D-carbamoylase converts this intermediate into the desired D-amino acid. nih.gov This process can achieve high yields and excellent enantioselectivity. nih.gov

Asymmetric synthesis routes often employ chiral auxiliaries or catalysts. For instance, phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide can produce β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org Another approach involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate. renyi.hu

A Strecker-type reaction, starting from isobutyraldehyde, sodium cyanide, and ammonium chloride, can produce 2-amino-3-methylbutyronitrile. This can then be hydrolyzed to DL-valine, which requires a subsequent resolution step.

Resolution Techniques for D-Valine and its Derivatives

When a racemic mixture of valine (DL-valine) is synthesized, resolution is necessary to isolate the D-enantiomer. Chemical resolution is a common technique that involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. researchgate.net

One effective resolving agent for DL-valine is D-2,3-dibenzoyl tartaric acid (D-DBTA). researchgate.netvulcanchem.com In an acidic solution, D-DBTA selectively forms a less soluble diastereomeric salt with D-valine, which can be precipitated and then neutralized to yield optically pure D-valine. researchgate.netgoogle.com The L-valine remains in the mother liquor and can also be recovered. google.com

Another approach involves the resolution of a racemic intermediate, such as (+/-)-2-amino-3-methylbutyrylamide, using L-dibenzoyl-L-tartaric acid (L-DBTA) in a mixed solvent system of acetone (B3395972) and water. google.com This yields the optically active D-2-amino-3-methylbutyrylamide-L-DBTA salt, which can then be hydrolyzed to D-valine. google.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical technique for determining the enantiomeric purity of the resolved D-valine. rsc.org Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to improve detection. rsc.org

Precursor Chemistry and Reaction Pathways

The successful synthesis of this compound relies on the strategic use of D-valine as a starting material and a fundamental understanding of sulfur chemistry.

Role of D-Valine in the Synthetic Scheme

D-valine serves as the chiral building block, providing the carbon skeleton and the crucial stereochemistry for the final product. ontosight.ai The amino and carboxylic acid functional groups of D-valine may need to be protected during the formation of the trisulfide bridge to prevent unwanted side reactions. The branched isopropyl side chain is a characteristic feature of the valine residue.

The synthesis begins with enantiomerically pure D-valine. nih.gov A key precursor for the formation of the trisulfide is a D-valine derivative containing a thiol group (-SH) at the 3-position. This can be envisioned as a derivative of D-cysteine where the beta-carbon is part of the valine isopropyl group. The thiol group is highly reactive and is the site of the subsequent sulfur addition reactions. chemistrysteps.combritannica.com

Sulfur Chemistry in Trisulfide Formation

The formation of the trisulfide linkage is a central aspect of the synthesis. Thiols (R-SH) are the key precursors for this transformation. chemistrysteps.com The oxidation of thiols can lead to the formation of disulfides (R-S-S-R). chemistrysteps.compressbooks.pub This reaction can be achieved using mild oxidizing agents like iodine or bromine. pressbooks.pub

The conversion of a disulfide to a trisulfide can occur through reaction with a source of sulfur. As mentioned previously, the reaction of a disulfide with hydrogen sulfide (H2S) or its conjugate base (HS-) can lead to the formation of a trisulfide in an equilibrium process. nih.govresearchgate.net This reaction is thought to proceed through a persulfide intermediate (R-S-SH). researchgate.net

Alternatively, elemental sulfur (S8) can react with thiols in the presence of an amine to form polysulfides. rsc.org Aminothiols, which contain both an amine and a thiol group, are particularly effective at solubilizing and reacting with elemental sulfur. rsc.org The reaction of a D-valine derivative containing a thiol group with a suitable sulfur transfer reagent would be a direct route to the trisulfide.

The stability of the resulting trisulfide bond is an important consideration. Trisulfides have been observed as post-translational modifications in proteins, particularly in antibodies. google.comnih.gov

Synthetic and Chemical Data Tables

Table 1: Key Intermediates in D-Valine Synthesis

IntermediateFormulaRoleReference
D,L-5-IsopropylhydantoinC6H10N2O2Starting material for the hydantoinase process nih.gov
2-Amino-3-methylbutyronitrileC5H10N2Intermediate in the Strecker synthesis of valine
(+/-)-2-Amino-3-methylbutyrylamideC5H12N2ORacemic intermediate for resolution google.com
D-Valine-D-DBTA saltC23H25NO8Diastereomeric salt for chemical resolution researchgate.netvulcanchem.com

Table 2: Resolution of DL-Valine

Resolving AgentTarget EnantiomerKey ProcessReference
D-2,3-Dibenzoyl tartaric acid (D-DBTA)D-ValineFormation of a less soluble diastereomeric salt researchgate.netgoogle.com
L-Dibenzoyl-L-tartaric acid (L-DBTA)D-Valine (from amide)Formation of a diastereomeric salt with the amide google.com

Table 3: Reactions in Trisulfide Formation

ReactantsProductsReaction TypeReference
Disulfide (RSSR) + Sulfide (HS-)Perthiol (RSSH) + Thiol (RSH)Nucleophilic attack researchgate.net
Perthiol (RSSH) + Disulfide (RSSR)Trisulfide (RSSSR) + Thiol (RSH)Thiol-disulfide exchange researchgate.net
Thiol (RSH) + Elemental Sulfur (S8)PolysulfidesRedox rsc.org

Optimization of Reaction Conditions for Yield and Purity

The synthesis of amino acid trisulfides requires careful optimization to maximize yield and ensure high purity, primarily due to the inherent reactivity of the trisulfide bond and the functional groups of the parent amino acid. For this compound, the synthetic strategy would likely involve the controlled reaction of a D-valine-derived thiol with a sulfur-transfer reagent.

Key challenges in the synthesis of amino acid trisulfides like cysteine trisulfide include the reactivity of the parent molecule, which can lead to degradation of the newly formed trisulfide into a disulfide. researchgate.net The amino and carboxylic acid groups of D-valine can participate in side reactions, potentially lowering the yield. Therefore, a common strategy involves the use of protecting groups. For instance, N-acetyl-O-ethyl cysteine trisulfide has been synthesized to enhance stability and bioavailability, suggesting that protecting the amine group of D-valine (e.g., via acetylation) and the carboxyl group (e.g., via esterification) would be a prudent approach for optimizing the synthesis of its trisulfide derivative. researchgate.net

The choice of solvent and sulfur-transfer reagent is also critical. Syntheses of N-acetylcysteine trisulfide and glutathione (B108866) trisulfide have been successfully carried out in an isopropanol:water mixture, achieving yields between 65% and 85%. researchgate.net This suggests that a similar solvent system could be effective for this compound.

Table 1: Factors for Optimizing Synthesis of Amino Acid Trisulfides

Factor Recommended Condition/Strategy Rationale
Starting Material Use of protected D-valine (e.g., N-acetyl-D-valine ethyl ester). Prevents side reactions involving the amine and carboxyl groups, thereby increasing yield and purity. researchgate.net
Sulfur Transfer Reagent Use of a mild monosulfide transfer reagent. Allows for controlled formation of the trisulfide bridge without over-oxidation or degradation. researchgate.net
Solvent System A mixed solvent system, such as isopropanol:water. Balances solubility of both the starting materials and reagents, facilitating the reaction. researchgate.net
Reaction Temperature Low to ambient temperatures (e.g., 0-25 °C). Minimizes degradation of the sensitive trisulfide product.
pH Control Neutral to slightly acidic conditions. Enhances the stability of the trisulfide product, as alkaline conditions can promote degradation. researchgate.netacs.org

Chemical Reactivity of the Trisulfide Moiety

The trisulfide bridge (–S–S–S–) is the defining functional group of this compound, and its chemistry is rich and varied. It is significantly more reactive than the more common disulfide bridge.

Redox Behavior of the Trisulfide Linkage

The trisulfide moiety exhibits versatile redox properties, capable of acting as both an oxidizing and a reducing agent depending on the chemical environment.

Reduction: The trisulfide linkage is more susceptible to reduction than a disulfide bond. nih.gov This increased sensitivity is attributed to several factors:

Multiple Reaction Sites: The three sulfur atoms provide more potential sites for attack by reducing agents like glutathione (GSH). nih.gov

Higher Reduction Potential: The trisulfide bond has a higher reduction potential (electron-gain ability) than the disulfide bond, making it easier to reduce. nih.gov

Oxidation State: The central sulfur atom in a trisulfide has a formal oxidation state of 0, whereas the sulfur atoms in a disulfide are in the -1 state. This makes the central sulfur more susceptible to reduction. nih.gov Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) can cleave the trisulfide bond to generate thiols or disulfides.

Oxidation: Under oxidative conditions, such as in the presence of hydrogen peroxide (H₂O₂) or ozone (O₃), the trisulfide linkage can be oxidized to form sulfoxides or sulfones. In biological contexts, organosulfur trisulfides like diallyl trisulfide (DATS) are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). acs.org

Nucleophilic and Electrophilic Reactions Involving Sulfur Atoms

The sulfur atoms within the trisulfide bridge are key centers for reactivity, participating in both nucleophilic and electrophilic interactions.

Electrophilic Nature and Nucleophilic Attack: The sulfur atoms of the trisulfide moiety are considered electrophilic, making them susceptible to attack by nucleophiles. nih.gov This electrophilicity can be enhanced by adjacent electron-withdrawing groups. A common reaction is the nucleophilic attack by a thiolate anion (RS⁻), which cleaves the sulfur-sulfur bond in a process analogous to thiol-disulfide exchange. researchgate.net This reactivity is fundamental in biological systems; for example, the catalytic cycle of the enzyme human sulfide quinone oxidoreductase (SQOR) is initiated by the nucleophilic addition of a sulfide ion to a cysteine trisulfide cofactor. nih.gov Computational models suggest this reaction is significantly faster for a trisulfide than for a disulfide. nih.gov

Table 2: Summary of Trisulfide Moiety Reactivity

Reaction Type Reagent/Condition Product(s) Description
Reduction NaBH₄, Thiols (e.g., GSH) Thiols, Disulfides The S-S bonds are cleaved, leading to reduced sulfur species. nih.gov
Oxidation H₂O₂, O₃ Sulfoxides, Sulfones Sulfur atoms are oxidized to higher oxidation states.
Nucleophilic Attack Thiolates (RS⁻), Amines Mixed disulfides, Thiols The electrophilic sulfur atoms of the trisulfide are attacked by the nucleophile, causing bond cleavage. acs.org

Stability Studies of the Trisulfide Bridge under Various Chemical Environments

The stability of the trisulfide bridge is a critical factor influencing its potential applications and is highly dependent on the surrounding chemical environment, particularly pH and the presence of nucleophiles like amines.

Influence of pH: Studies on cysteine and glutathione trisulfides show that stability is markedly pH-dependent. Both compounds are significantly more stable in acidic conditions than in neutral or alkaline environments. acs.org For example, at a pH of 5.8, cysteine trisulfide shows less than 3% degradation over nine days. researchgate.netacs.org However, at pH 7.0 and 9.0, its stability decreases significantly, with estimated half-lives of 16.9 days and 11.4 days, respectively. researchgate.netacs.org Glutathione trisulfide shows a similar trend, being more stable in acidic conditions. acs.org This instability at higher pH is attributed to the deprotonation of the amino group, which can then act as an internal nucleophile, attacking the trisulfide bond and promoting its degradation. acs.org Given that D-valine possesses a primary amine group, this compound is expected to exhibit similar pH-sensitive stability.

Influence of Amines: The presence of external amines can also induce the degradation of trisulfides. N-acetylcysteine (NAC) trisulfide, which lacks a free primary amine and is stable across a range of pH values, degrades rapidly in the presence of primary amines like butylamine. acs.org This amine-induced decomposition is a key pathway for the breakdown of trisulfides under physiological conditions. researchgate.net

Table 3: pH-Dependent Stability of Amino Acid Trisulfides

Compound pH Half-life (t₁/₂) Stability Profile
Cysteine Trisulfide 5.8 > 9 days Stable researchgate.netacs.org
7.0 16.9 days Less stable researchgate.netacs.org
9.0 11.4 days Unstable researchgate.netacs.org
Glutathione Trisulfide 5.8 6.3 days More stable than at higher pH acs.org
7.4 0.90 days Unstable acs.org
9.0 0.79 days Unstable acs.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical information regarding the connectivity of atoms, molecular weight, and the nature of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,3'-Trithiobis-D-valine are not widely published, the expected chemical shifts can be predicted based on the known spectra of D-valine and the electronic effects of the trisulfide linkage. chemicalbook.comresearchgate.netbmrb.iohmdb.ca

The structure contains two identical D-valine moieties linked by a trisulfide bridge at the β-carbon (C3). In an NMR spectrum, this symmetry would result in a single set of signals for the two valine units. The protons and carbons near the electron-withdrawing trisulfide group are expected to be shifted downfield compared to those in native D-valine. nih.gov The protons of the amine and carboxylic acid groups are often exchangeable with the solvent (e.g., D₂O), and their signals may be broad or absent. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Shift Prediction
α-H ~3.8 - Slight downfield shift from D-valine (~3.6 ppm) due to proximity to the Cβ-S bond. chemicalbook.com
β-H ~3.5 - Significant downfield shift from D-valine (~2.26 ppm) due to the direct inductive effect of the trisulfide group. chemicalbook.com
γ-CH₃ ~1.1 ~18-20 Minor shift from D-valine (~1.0 ppm), as they are further from the trisulfide moiety. chemicalbook.com
C=O - ~176 Minor shift from D-valine (~177 ppm). bmrb.io
α-C - ~65 Significant downfield shift from D-valine (~63 ppm) due to the influence of the adjacent Cβ-S bond. bmrb.io
β-C - ~45 Major downfield shift from D-valine (~32 ppm) due to direct attachment to the electronegative sulfur atom. bmrb.io
γ-C - ~18-20 Minor shift from D-valine (~19-20 ppm). bmrb.io

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural clues based on fragmentation patterns. The molecular formula of this compound is C₁₀H₂₀N₂O₄S₃, corresponding to a monoisotopic mass of approximately 328.06 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 329.1.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.orgwikipedia.org The trisulfide bond is a likely point of initial cleavage. Alpha-cleavage and loss of small neutral molecules are also common fragmentation pathways for amino acids. miamioh.edulibretexts.orgnih.gov

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Identity Fragmentation Pathway
329.1 [M+H]⁺ Protonated molecular ion
284.1 [M-COOH+H]⁺ Loss of the carboxyl group (45 Da)
197.1 [C₅H₁₀NO₂S₂]⁺ Cleavage of an S-S bond
165.1 [C₅H₁₀NO₂S]⁺ Cleavage of two S-S bonds
118.1 [C₅H₁₂NO₂]⁺ Valine ion resulting from cleavage at the Cβ-S bond
72.1 [C₄H₁₀N]⁺ Immonium ion from valine after loss of COOH

Infrared (IR) Spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would display absorptions typical of an amino acid, with additional features from the C-S and S-S bonds. thermofisher.comresearchgate.net The spectrum of solid D-valine shows characteristic bands for the zwitterionic form (NH₃⁺ and COO⁻). nih.govchemicalbook.comresearchgate.net The S-S stretch is known to be a weak absorption, while the C-S stretch is of medium intensity. nih.govacs.orgdtic.mil

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3200-2800 N-H stretch (broad) Ammonium (B1175870) (NH₃⁺)
3000-2850 C-H stretch Alkyl groups
~1630-1550 C=O asymmetric stretch Carboxylate (COO⁻)
~1550 N-H bend Ammonium (NH₃⁺)
~1400 C=O symmetric stretch Carboxylate (COO⁻)
700-600 C-S stretch Carbon-Sulfur bond
500-400 S-S stretch Trisulfide bond

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly those involving chromophores. While the valine portion of the molecule does not absorb significantly above 220 nm, the trisulfide linkage acts as a distinct chromophore. Dialkyl trisulfides are known to exhibit a UV absorption maximum around 250 nm. nih.govacs.orgnih.govacs.org This absorption is attributed to electronic transitions involving the non-bonding electrons on the sulfur atoms.

Advanced Structural Determination Methods

For a definitive three-dimensional structure and conformational analysis, more advanced techniques are required.

X-ray crystallography is the benchmark method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

Although a specific crystal structure for this compound is not available in the public domain, a crystallographic study would yield critical insights. It would confirm the D-configuration at the two chiral α-carbons and establish the geometry of the C-S-S-S-C linkage, including the S-S bond lengths and the dihedral angles that define the conformation of the trisulfide chain. Furthermore, analysis of the crystal packing would reveal the network of intermolecular hydrogen bonds formed by the ammonium and carboxylate groups, which dictates the macroscopic crystal structure.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules in solution. photophysics.commit.edu It is exceptionally sensitive to the three-dimensional structure of chiral compounds.

This compound possesses two sources of chirality: the two stereogenic α-carbons (both D-configured) and the trisulfide chromophore, which becomes chiroptically active due to the influence of the chiral centers. Disulfide bonds are well-known to produce strong CD signals that are highly dependent on the C-S-S-C dihedral angle, and a similar dependency is expected for the trisulfide moiety. nih.govnih.gov

A CD spectrum of this compound would provide information on its preferred solution-state conformation. The spectrum would arise from a combination of electronic transitions within the peptide backbone (in the far-UV region, <240 nm) and transitions within the trisulfide chromophore (in the near-UV region, ~250-300 nm). photophysics.comacs.org The sign and magnitude of the CD bands, particularly the one associated with the trisulfide group, would serve as a sensitive probe for the conformational dynamics of the molecule in different chemical environments.

Conformational Dynamics and Stereochemical Considerations

The trisulfide bridge in this compound introduces unique structural constraints that significantly influence its three-dimensional structure and chemical behavior. The conformational dynamics and stereochemistry of this compound are complex, arising from the interplay between the bulky valine side chains and the inherent properties of the trisulfide linkage.

Rotational Barriers and Preferred Conformations

The conformational flexibility of this compound is primarily dictated by rotation around the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. The trisulfide linkage (C-S-S-S-C) is not a simple, freely rotating chain. Rotation about the S-S bonds in disulfides is subject to a low energy barrier, with a preference for dihedral angles approaching 90°. wikipedia.org This preference minimizes repulsion between the lone pairs of electrons on adjacent sulfur atoms.

The rotation around the C-S bond also faces a notable energy barrier, which can be influenced by conjugation and steric hindrance. ethz.ch In the case of this compound, the bulky isopropyl groups of the valine residues would create significant steric interactions, likely favoring conformations that orient these groups away from each other to minimize steric strain.

Table 1: Comparison of Typical Bond Geometries in Disulfide and Trisulfide Linkages
ParameterDisulfide (R-S-S-R)Trisulfide (R-S-S-S-R)
S-S Bond Length~2.05 Å~2.05 Å
C-S Bond Length~1.82 Å~1.82 Å
C-S-S Bond Angle~104°~92-97°
S-S-S Bond AngleN/A~106°
C-S-S-C Dihedral Angle~±90°N/A
C-S-S-S Dihedral AngleN/A~±90°

Note: The values in the table are generalized from various sources and may vary depending on the specific molecule and its environment. The data for trisulfides are less common and based on a limited number of studies.

Influence of the Trisulfide Bridge on D-Valine Stereochemistry

The presence of the trisulfide bridge has a profound effect on the stereochemistry of the two D-valine residues. The defined geometry of the C-S-S-S-C backbone acts as a structural scaffold, holding the two D-valine moieties in a relatively fixed orientation with respect to each other. This can lead to the creation of a chiral axis in addition to the chiral centers of the D-valine residues.

The stereochemistry of the D-valine residues dictates that the amino and carboxyl groups, as well as the isopropyl side chains, project from the chiral alpha-carbon in a specific spatial arrangement. The trisulfide bridge, by linking the beta-carbons, restricts the possible conformations that these side chains can adopt. This can lead to specific intramolecular interactions, such as hydrogen bonding between the functional groups of the two valine units, which would further stabilize a particular conformer.

In proteins, disulfide bridges are known to be crucial for maintaining the tertiary structure. libretexts.org Similarly, the trisulfide bridge in this compound would enforce a particular three-dimensional fold. The inherent chirality of the D-valine units will influence the preferred twist of the trisulfide bridge, and vice-versa, in a cooperative manner.

Biochemical and Molecular Interaction Studies

Investigation of Molecular Recognition by Biomolecules

The molecular recognition of organosulfur compounds, particularly those containing disulfide and polysulfide bonds, is a critical aspect of their biological activity. While specific binding studies on 3,3'-Trithiobis-D-valine with model proteins and peptides are not extensively documented in publicly available literature, the presence of trisulfide bridges in naturally occurring proteins suggests that such moieties are indeed recognized by biological systems. Trisulfides have been identified as a post-translational modification in a small number of proteins, where they can influence protein structure and function. nih.gov The formation of a trisulfide bond between cysteine residues within a protein can occur, indicating that the cellular machinery can accommodate and interact with this chemical feature. nih.govresearchgate.net

The study of trisulfides in peptides and proteins is an emerging area. Research has shown that trisulfide bonds can be formed in recombinant proteins, such as monoclonal antibodies, during production processes. google.comresearchgate.net These findings imply that the cellular environment can facilitate the formation of such bonds and that they are stable enough to be isolated, suggesting a degree of molecular recognition. The methods for detecting these trisulfide bonds often involve mass spectrometry, which can identify the characteristic 32 Dalton mass increase corresponding to an extra sulfur atom. google.com

Direct mechanistic studies on the interaction of this compound with enzyme active sites are limited. However, research on its constituent monomer, D-penicillamine, provides significant insights into its potential enzymatic interactions. D-penicillamine has been shown to interact with and inactivate catalase, a key enzyme in hydrogen peroxide metabolism. nih.govbiorxiv.org This interaction proceeds through the generation of thiyl radicals from D-penicillamine, which leads to the formation of an inactive state of the enzyme known as compound II. nih.govnih.gov

Furthermore, D-penicillamine is a known inhibitor of cystathionine-γ-lyase (CSE), an enzyme crucial for the biosynthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govnih.gov The inhibition of CSE by D-penicillamine is selective and dependent on pyridoxal-5'-phosphate. mdpi.com While these studies focus on the monomer, they suggest that the D-valine-derived structure is a key determinant for interaction with these enzyme active sites. The trisulfide linkage in this compound could influence its binding affinity and inhibitory potential compared to the monomeric form.

Table 1: Selectivity of Various Inhibitors for Cystathionine-γ-lyase (CSE) and Cystathionine β-synthase (CBS)

This table provides IC50 values for different compounds that inhibit the H₂S-producing enzymes CSE and CBS. Data for this compound is not available, but the data for related compounds and other inhibitors are presented for context.

InhibitorTarget EnzymeIC50 (μM)
β-cyanoalanine (BCA)CSE14 ± 0.2
Propargylglycine (PAG)CSE40 ± 8
Aminooxyacetic acid (AOAA)CSE1.1 ± 0.1
Aminooxyacetic acid (AOAA)CBS8.5 ± 0.7

Data adapted from a study on the selectivity of commonly used pharmacological inhibitors for H₂S biosynthesis. utmb.edu

The molecular mechanisms governing the binding of this compound to specific receptors have not been detailed in the available research. However, studies on related valine derivatives provide a framework for understanding such interactions. The valine side chain, with its isopropyl group, can participate in hydrophobic interactions within a receptor's binding pocket. nih.gov

The introduction of modifications to the valine structure, such as the trisulfide linkage, would significantly alter its physicochemical properties, including size, polarity, and conformational flexibility. These changes would, in turn, dictate its binding specificity and affinity for a given receptor. For instance, studies on myoglobin (B1173299) mutants have shown that replacing the distal valine can alter the size, shape, and electric field of the ligand-binding pocket, thereby affecting ligand migration and binding. nih.gov This highlights the sensitivity of ligand-receptor interactions to the fine details of molecular structure.

Role as a Biochemical Probe

While this compound has not been explicitly reported as a biochemical probe for sulfur metabolism, the inhibitory action of its monomer, D-penicillamine, on cystathionine-γ-lyase (CSE) suggests a potential application in this area. mdpi.com As CSE is a key enzyme in the trans-sulfuration pathway, which leads to the production of cysteine and hydrogen sulfide, inhibitors of this enzyme are valuable tools for studying these metabolic routes. nih.govnih.gov

The trisulfide form could potentially serve as a more complex modulator of this pathway. Its larger size and different chemical reactivity compared to D-penicillamine might lead to different binding kinetics or interactions with other components of the sulfur metabolism network. Further research would be needed to explore its utility as a probe to investigate the roles of CSE and H₂S in various physiological and pathological processes.

Isotopically labeled valine and its derivatives are utilized as probes in nuclear magnetic resonance (NMR) spectroscopy to investigate protein-ligand interactions at an atomic level. researchgate.net These probes can provide detailed information about the binding site and the conformational changes that occur upon ligand binding.

Although there is no specific mention of this compound being used for this purpose, its unique structure could offer opportunities to probe specific types of molecular interactions. For example, the trisulfide bridge could be used to study redox-sensitive binding events or to explore binding pockets that can accommodate this relatively unusual chemical functionality. The development of synthetic methods to introduce isotopic labels into this compound could enable its use as a specialized probe to elucidate the molecular mechanisms of action of other sulfur-containing valine derivatives.

Biotransformation Pathways and Metabolites

Currently, there is a lack of published research detailing the biotransformation pathways of this compound. The metabolism of this compound, including how it is processed and eliminated by biological systems, remains uncharacterized.

No studies have been identified that investigate the enzymatic cleavage of the trisulfide bond within this compound. The specific enzymes that might be responsible for metabolizing this bond and the resulting immediate products are unknown. Research in this area would be crucial to understanding the initial steps of its breakdown in a biological context.

There is no available data from studies on the oxidative and reductive pathways of this compound in simulated biological systems. Understanding how this compound behaves under physiologically relevant oxidative and reductive conditions is essential for predicting its stability, reactivity, and potential metabolic intermediates.

Consistent with the lack of research in the aforementioned areas, the biochemically relevant degradation products of this compound have not been identified or characterized. Future research is necessary to isolate and identify the metabolites of this compound to fully understand its biological impact.

Table 1: Investigated Biochemical Aspects of this compound

Section Subsection Research Findings
4.3. Biotransformation Pathways and Metabolites No specific data available.
4.3.1. Enzymatic Cleavage of the Trisulfide Bond No specific data available.
4.3.2. Oxidative and Reductive Pathways in Simulated Biological Systems No specific data available.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3,3'-Trithiobis-D-valine, providing powerful tools for its isolation and the evaluation of its purity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile organosulfur compounds. conicet.gov.arfrontiersin.org For this compound, which is also known as Penicillamine Trisulfide, HPLC is frequently cited as the method for purity assessment, with standards often specified at >95% purity. lgcstandards.com

Method development for this compound typically involves reversed-phase HPLC (RP-HPLC) due to the polar nature imparted by the amino and carboxylic acid groups. A C18 (octadecylsilane) column is a common choice for the stationary phase, offering effective separation of polar analytes. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the compound and any potential impurities with differing polarities. Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a low wavelength (e.g., 210-220 nm) to detect the peptide-like bonds.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, polarity, and thermal lability make it non-volatile. Many related organosulfur compounds, such as S-alk(en)yl cysteine sulfoxides (ACSOs), are known to be thermolabile, making GC analysis controversial and challenging without derivatization. conicet.gov.ar

To utilize GC, a derivatization step is necessary to convert the non-volatile this compound into a more volatile and thermally stable derivative. This can be achieved by targeting the amino and carboxyl functional groups. For instance, esterification of the carboxyl groups (e.g., with methanol to form methyl esters) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride) can significantly increase volatility. Once derivatized, the compound can be analyzed on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC conditions would require careful optimization, potentially including cryogenic on-column injection and slow column heating rates to prevent thermal degradation of the trisulfide bond. acs.org

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-specific. Chiral chromatography, typically using HPLC, is the definitive method for this analysis. researchgate.netrsc.orgrsc.org Two primary strategies are employed:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward approach, where the sample is injected directly onto an HPLC column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are effective for separating amino acid enantiomers and their derivatives. mdpi.com The different interactions between the D- and L-enantiomers with the CSP lead to different retention times, allowing for their separation and quantification.

Indirect Separation via Chiral Derivatization: In this method, the enantiomers of this compound are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column). researchgate.net A common derivatizing agent for amino acids is o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. rsc.orgrsc.org This approach can be highly sensitive, especially if a fluorescent tag is incorporated during derivatization.

Quantitative Analysis in Complex Mixtures

Quantifying this compound in complex biological or environmental samples requires methods that are both sensitive and selective.

Spectrophotometric assays can be developed for the quantitative analysis of total thiosulfinates, a class of compounds to which this compound is related. conicet.gov.ar These methods are often based on the reaction of the sulfur-containing compound with a chromogenic thiol, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or 4-mercaptopyridine (B10438) (4-MP). researchgate.net The reaction of the trisulfide with the thiol results in the formation of a colored product that can be measured using a spectrophotometer. The absorbance is directly proportional to the concentration of the trisulfide in the sample.

While these assays can be simple and rapid, they may lack specificity, as they can react with other thiols or disulfides present in the sample. Therefore, they are best suited for screening purposes or for the analysis of relatively pure samples. Fluorometric assays, developed using similar principles but with fluorescent probes, could offer enhanced sensitivity.

Table 2: Principle of a Spectrophotometric Assay for Trisulfide Quantification

Step Description
1. Reagent Chromogenic Thiol (e.g., 4-mercaptopyridine)
2. Reaction This compound reacts with the thiol reagent.
3. Product A colored thiopyridone derivative is formed.
4. Detection Absorbance is measured at a specific wavelength (e.g., ~324 nm for 4-thiopyridone).

| 5. Quantification | Concentration is determined by comparison to a standard curve. |

For the highly sensitive and selective quantification of this compound at trace levels in complex matrices like plasma or tissue homogenates, hyphenated techniques are the gold standard. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. nih.govmdpi.com

In a typical LC-MS/MS (B15284909) workflow, the sample extract is first subjected to HPLC separation, as described in section 5.1.1. The column eluent is then directed into the ion source of a mass spectrometer (e.g., using electrospray ionization, ESI), where the analyte molecules are ionized. The ionized molecule (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and specific fragment ions (product ions) are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. mdpi.com The use of a stable isotope-labeled internal standard is often necessary for accurate quantification. mdpi.com

Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = 329.1 m/z
Product Ion 1 (Q3) Hypothetical fragment from cleavage of S-S bond
Product Ion 2 (Q3) Hypothetical fragment corresponding to the D-valine backbone
Collision Energy Optimized for maximum fragment ion intensity

| Dwell Time | 100 ms |

Application as an Analytical Reference Standard in Research

This compound, also known as Penicillamine Trisulfide, serves as a critical analytical reference standard in pharmaceutical research and quality control. simsonpharma.comsynzeal.comnih.govpharmaffiliates.com Its primary application is in the identification and quantification of impurities in D-penicillamine drug substances and formulations. researchgate.netnifdc.org.cn As a known impurity, and often a degradation product of D-penicillamine, its accurate detection is essential to ensure the safety and efficacy of the final pharmaceutical product. nifdc.org.cn

The use of this compound as a reference standard is integral to the development and validation of analytical methods, particularly chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netnifdc.org.cn These methods are designed to separate the active pharmaceutical ingredient (API), D-penicillamine, from its related substances, including the trisulfide impurity. Regulatory authorities require that impurities in pharmaceutical products are identified and controlled, making highly characterized reference standards like this compound indispensable for compliance. thermofisher.com

In research applications, this compound is utilized to:

Develop Stability-Indicating Methods: Researchers use this compound to develop stability-indicating analytical methods. These methods can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients.

Method Validation: During the validation of an analytical method, the reference standard is used to assess key parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Impurity Profiling: It aids in establishing the impurity profile of D-penicillamine, which involves identifying and quantifying all the impurities present in the drug substance. thermofisher.com

Detailed Research Findings

A key application of this compound is demonstrated in the development and validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of organic impurities in D-penicillamine. In such studies, a reference standard of Penicillamine Trisulfide is used to confirm the identity of the impurity peak in a chromatogram and to quantify its presence.

One study focused on creating a stability-indicating method capable of separating D-penicillamine from its trisulfide and other impurities. The validation of this method, using this compound as a reference standard, yielded specific performance characteristics that confirm the method's suitability for its intended purpose. The results from such validation studies are crucial for the routine quality control of D-penicillamine.

Below are tables summarizing typical validation data obtained in research utilizing this compound as a reference standard for impurity analysis in D-penicillamine via RP-HPLC.

Table 1: Method Validation Parameters for this compound Analysis

Parameter Result
Linearity (Correlation Coefficient, r²) > 0.990
Accuracy (Recovery) 88.0% - 106.3%
Limit of Detection (LOD) 0.001% - 0.005%
Limit of Quantitation (LOQ) 0.004% - 0.015%

Data derived from a stability-indicating related substances method for penicillamine. researchgate.net

Table 2: Chromatographic Conditions for Impurity Analysis

Parameter Condition
Column C18
Mobile Phase Mixture of acid phosphate buffer and methanol
Detection UV or Electrochemical Detection

General conditions based on methods for analyzing D-penicillamine and its disulfides. researchgate.net

These findings underscore the importance of this compound as a reference standard. Its use allows for the development of robust, accurate, and reliable analytical methods for the quality assessment of D-penicillamine, ensuring that the levels of this specific impurity are controlled within acceptable limits as mandated by regulatory bodies. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Currently, there are no published quantum chemical calculations detailing the electronic structure of 3,3'-Trithiobis-D-valine.

Specific molecular orbital analyses, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the nature of the bonding within the trisulfide linkage of this compound, have not been reported in the scientific literature.

Detailed studies on the energy minimization and the conformational energy landscapes of this compound are not available. Such studies would be crucial to identify the most stable three-dimensional structures and the energy barriers between different conformations.

Molecular Dynamics Simulations for Dynamic Behavior

There is a lack of published molecular dynamics simulation studies focused on the dynamic behavior of this compound.

Research detailing the effects of different solvents on the conformation and stability of this compound through molecular dynamics simulations has not been found.

Specific investigations into the interaction of this compound with its surrounding solvation shells are absent from the current body of scientific literature.

Structure-Reactivity and Structure-Interaction Relationship Studies

Computational studies exploring the structure-reactivity and structure-interaction relationships of this compound are not available. These studies would be essential to predict its chemical reactivity and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the chemical structure of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous organosulfur compounds and amino acid derivatives.

The biological activity of organosulfur compounds, including those with trisulfide linkages, is influenced by a variety of molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For instance, the number of sulfur atoms in a polysulfide chain can impact biological activity, though this relationship is not always linear. Computational studies on organosulfur compounds have highlighted the importance of quantum chemical descriptors, such as the average electrophilic reaction index for a carbon atom, in predicting their biological effects.

In the context of amino acid derivatives, QSAR models often incorporate descriptors like van der Waals volume, net charge index, and the hydrophobicity of side residues. nih.gov These parameters are crucial in determining how a molecule will interact with a biological target. For this compound, which is a derivative of the non-standard amino acid D-penicillamine (3-mercapto-D-valine), the bulky dimethyl groups on the β-carbon atoms would significantly influence its steric and hydrophobic properties.

A hypothetical QSAR study on a series of this compound analogs could involve synthesizing derivatives with modifications to the valine backbone or the length of the polysulfide chain. The biological activity of these analogs would then be measured, and a mathematical model would be developed to correlate this activity with calculated molecular descriptors. Such a model could help in designing new derivatives with enhanced or more specific biological activities. The development of such models is a key aspect of modern computer-aided drug design. mdpi.comenamine.net

Table 1: Key Molecular Descriptors in QSAR Studies of Analogous Compounds

Descriptor CategorySpecific Descriptor ExamplesRelevance to this compound Analogs
Electronic Net atomic charges, Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions and reactivity of the trisulfide bond.
Steric Van der Waals volume, Molecular surface area, Molar refractivityThe bulky dimethyl groups of the valine moiety would be a key determinant of steric interactions.
Hydrophobic LogP (octanol-water partition coefficient)Determines the compound's distribution in biological systems and its ability to cross cell membranes.
Topological Connectivity indices, Shape indicesDescribe the overall shape and branching of the molecule.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the formation and cleavage of the trisulfide bond in this compound. The trisulfide linkage is known to be susceptible to nucleophilic and electrophilic attack, and its reactivity is a key aspect of its potential biological function.

Computational studies on the reactivity of disulfide and trisulfide bonds suggest that they can be cleaved by various biological nucleophiles, such as thiols (e.g., glutathione). The reaction mechanism is generally considered to be a nucleophilic substitution (SN2) at one of the sulfur atoms. nih.gov For a trisulfide, nucleophilic attack can occur at either the central or one of the terminal sulfur atoms, leading to different products.

The presence of the bulky dimethyl groups in the D-valine moieties of this compound would be expected to exert significant steric hindrance around the trisulfide bond. This steric crowding could influence the rate and regioselectivity of nucleophilic attack. Computational modeling can be used to calculate the activation energies for different reaction pathways and to determine the geometry of the transition states. Such calculations can provide a detailed understanding of the factors that govern the reactivity of the trisulfide bridge in this specific molecule.

Molecular dynamics simulations can also be employed to study the conformational dynamics of this compound and how its shape fluctuates over time. utmb.edu These simulations can reveal the most stable conformations of the molecule and how the accessibility of the trisulfide bond is affected by the surrounding D-valine residues. This information is crucial for understanding how the molecule might interact with other molecules in a biological environment.

Table 2: Predicted Reactivity of the Trisulfide Bond in this compound

ReactantProposed Reaction TypeKey Factors Influencing Reactivity
Thiols (e.g., Glutathione) Nucleophilic substitution (SN2)Steric hindrance from dimethyl groups, nucleophilicity of the thiol, solvent effects.
Reducing agents (e.g., Dithiothreitol) ReductionRedox potential of the trisulfide bond.
Oxidizing agents (e.g., Hydrogen peroxide) OxidationFormation of sulfoxides and other oxidized sulfur species.

In Silico Screening for Potential Molecular Interactions

In silico screening, including molecular docking and molecular dynamics simulations, is a powerful approach to identify potential biological targets for a given compound. nih.govchemrxiv.org For this compound, these methods can be used to predict its binding affinity to a wide range of proteins and other biomolecules.

Molecular docking involves computationally placing the 3D structure of this compound into the binding sites of various target proteins. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. This approach can be used to screen large databases of protein structures to identify potential targets for which this compound may have a high affinity.

The results of in silico screening can generate hypotheses about the potential biological roles of this compound. For example, if the compound is predicted to bind strongly to the active site of a particular enzyme, it could be hypothesized that it acts as an inhibitor of that enzyme. These predictions can then be tested experimentally.

It is important to note that in silico screening provides predictions that require experimental validation. However, it is a valuable tool for prioritizing compounds for further investigation and for gaining insights into their potential mechanisms of action. The structural features of this compound, including its two amino acid moieties and the reactive trisulfide bridge, make it an interesting candidate for such studies, as it has the potential to interact with a variety of biological targets.

Table 3: Potential Molecular Interactions of this compound Predicted by In Silico Methods

Potential Interaction TypePredicted Molecular Target ClassRationale
Covalent Bonding Proteins with reactive cysteine residuesThe trisulfide bond can react with thiol groups in proteins to form mixed disulfides.
Non-covalent Binding Enzymes, receptors, ion channelsThe amino acid moieties can participate in hydrogen bonding and electrostatic interactions, while the overall molecule has hydrophobic regions that can engage in van der Waals interactions.
Chelation Metal ionsThe sulfur and oxygen atoms in the molecule could potentially coordinate with metal ions.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes to Complex Sulfide (B99878) Structures

The synthesis of trisulfides and other complex sulfide structures presents a unique chemical challenge, requiring high selectivity to avoid the formation of more common disulfides or other polysulfides. While traditional methods exist, future research is increasingly focused on developing novel, efficient, and greener synthetic strategies. Recent advancements have demonstrated temperature- and solvent-induced selective synthesis of trisulfides using sodium sulfide (Na₂S) as a sulfur-transfer agent under mild, catalyst-free conditions rsc.org.

Further exploration is needed to adapt and optimize these routes for amino acid derivatives like D-valine. Key areas of investigation include:

Transition-Metal Catalysis : Copper(I)-catalyzed sulfenylation of 1,3-dicarbonyl substrates represents a mild and efficient method for C-S bond formation mdpi.com. Adapting such catalytic systems for the specific stereochemistry of D-valine could provide high-yield pathways.

Radical-Radical Cross-Coupling : Strategies involving the cross-coupling of radical species offer another modern approach to constructing C(sp³)-S bonds, which could be instrumental in synthesizing complex alkyl sulfides mdpi.com.

Odorless Thiol Surrogates : A significant drawback of many sulfur chemistry protocols is the use of malodorous thiols. Research into Bunte salts (S-alkyl, S-aryl, and S-vinyl thiosulfates) that react with Grignard reagents offers a promising alternative that avoids these volatile and unpleasant starting materials organic-chemistry.org.

Table 1: Comparison of Modern Synthetic Strategies for Sulfide Bonds

Synthetic Strategy Key Features Potential Applicability to 3,3'-Trithiobis-D-valine
Na₂S as Sulfur-Transfer Agent Mild, catalyst-free, high selectivity for trisulfides. rsc.org Direct and potentially high-yield route to the trisulfide bridge.
Copper(I)-Catalyzed Sulfenylation Mild conditions, simple procedure, good yields for diaryl sulfides. mdpi.com Could be adapted for C-S bond formation with the valine backbone.
Decarboxylative C-S Coupling Forms diaryl sulfides from 2-nitrobenzoic acid and aryl thiols. mdpi.com Less direct, but principles could inform novel bond-forming strategies.
Thiol-ene Radical Addition Involves homolytic cleavage of a sulfur-sulfur bond to create sulfur radicals that add to alkenes. youtube.com Potentially useful for creating precursor molecules with desired sulfur linkages.

Advanced Characterization of Trisulfide-Mediated Biological Processes

Trisulfides are increasingly recognized as important post-translational modifications in proteins, particularly antibodies, where they can influence structure and stability. researchgate.netresearchgate.netnih.gov Understanding the role of free trisulfides like this compound in biological systems requires sophisticated analytical techniques capable of unambiguously identifying and quantifying these species in complex matrices.

Future research will heavily rely on advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) : Non-reduced peptide mapping combined with electron activated dissociation (EAD) provides signature fragments that allow for confident identification and site-specific quantification of trisulfide bonds. sciex.comnih.gov This technique is crucial for differentiating trisulfides from disulfides, as they differ by only one sulfur atom (32 Da). sciex.com

NMR Spectroscopy : ¹H NMR spectroscopy is a powerful tool for monitoring the stability of trisulfides in aqueous solutions under various conditions, such as different pH levels and temperatures. acs.orgnih.govacs.org Studies on biologically relevant trisulfides like those derived from cysteine and glutathione (B108866) have shown that their stability is highly dependent on the presence of amine groups and the pH of the environment. acs.orgnih.gov For example, N-acetylcysteine trisulfide, which lacks a primary amine, is more stable at biological pH than cysteine trisulfide. nih.govacs.org

Table 2: Advanced Analytical Techniques for Trisulfide Characterization

Technique Principle Application in Trisulfide Research
Mass Spectrometry with EAD Fragmentation of peptide ions to identify specific bond linkages. Confirms the presence and location of trisulfide bonds in proteins and peptides. sciex.comnih.gov
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and dynamics. Monitors the stability and degradation kinetics of trisulfides in solution. acs.orgnih.gov
Raman Spectroscopy Analyzes molecular vibrations to provide a structural fingerprint of a compound. Can be used to identify the S-S and S-S-S stretching modes characteristic of di- and trisulfides. mdpi.com

Development of this compound as a Tool in Chemical Biology

Chemical biology utilizes small molecules to probe and manipulate biological systems. Trisulfide-containing compounds are emerging as valuable tools in this field, primarily due to their relationship with hydrogen sulfide (H₂S) and hydropersulfides (RSSH), which are crucial signaling molecules. nih.gov

Cysteine trisulfide has been successfully used as a biological source of hydropersulfides; treating cells with this compound leads to a significant increase in intracellular levels of Cys-SSH and glutathione persulfide (GSSH). nih.gov This allows researchers to study the downstream effects of these reactive sulfur species on cellular processes like oxidative stress and redox signaling. nih.govmdpi.com

This compound could be developed as a next-generation chemical biology tool with distinct properties:

Stereo-specific Probing : The D-amino acid configuration may alter its interaction with enzymes and transport systems, potentially leading to different metabolic fates or cellular localization compared to L-cysteine-derived trisulfides.

Modified Stability and Release Kinetics : The bulky valine side chains may influence the stability of the trisulfide bond and the kinetics of its reaction with biological thiols to release sulfane sulfur.

Investigating C-S Bond Strength : The compound is already noted for its utility in studies related to the photolysis and radiolysis of sulfides, providing insights into the strength of C-S bonds in tertiary C-SH compounds. usbio.net

Interdisciplinary Research Integrating Spectroscopy, Computation, and Biochemistry

A comprehensive understanding of this compound requires an interdisciplinary approach that combines experimental techniques with computational modeling. This synergy allows for the correlation of molecular structure with observed chemical and biological activity.

Spectroscopic Analysis : A combination of Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy can identify the vibrational modes of the molecule, including the characteristic frequencies of the trisulfide linkage. ias.ac.in

Computational Chemistry : Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies, and other electronic properties. mdpi.comnih.gov These theoretical calculations help in the unambiguous assignment of experimental spectroscopic data and provide insights into the molecule's reactivity and conformational dynamics.

Biochemical Assays : Integrating these physical-chemical characterizations with biochemical studies is essential. For instance, after characterizing the stability of this compound using spectroscopy, its ability to deliver sulfane sulfur or interact with specific enzymes can be quantified using cell-based assays and H₂S-sensitive electrodes. acs.orgnih.gov

This integrated approach provides a powerful framework for elucidating the structure-function relationships of complex molecules, paving the way for the rational design of new chemical probes and therapeutic agents based on the trisulfide scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,3'-Trithiobis-D-valine, and what factors critically influence yield and purity?

Answer:
Synthesis typically involves oxidative coupling of thiol-containing precursors. For example, D-valine derivatives with free thiol groups can be oxidized using agents like hydrogen peroxide or iodine to form the trithiobis linkage. Critical parameters include:

  • pH Control : Maintaining mildly acidic conditions (pH 4–6) to prevent disulfide bond reduction .
  • Temperature : Reactions are often conducted at 0–4°C to minimize side reactions.
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect amino and carboxyl moieties during synthesis .
    Purification via reversed-phase HPLC or size-exclusion chromatography is recommended to isolate the product from unreacted monomers or byproducts.

Advanced: How can isotopic labeling (e.g., deuterium or carbon-13) be strategically incorporated into this compound for metabolic or structural studies?

Answer:
Isotopic labeling requires modifying precursor molecules. For deuterium labeling:

  • Deuterated Reagents : Use deuterated solvents (e.g., D₂O) during synthesis to incorporate deuterium at exchangeable positions .
  • Stable Isotope-Enriched Amino Acids : Start with D-valine labeled with ¹³C or ¹⁵N at specific positions, followed by oxidative coupling.
    Experimental Design :
  • Validate labeling efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR).
  • Use labeled compounds in tracer studies to monitor cellular uptake or degradation pathways .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the trithiobis linkage (characteristic S–S–S signals at ~50–60 ppm in ¹³C NMR) and stereochemical integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • FTIR : Peaks at 2500–2600 cm⁻¹ indicate thiol/disulfide bonds.
  • HPLC : Use C18 columns with UV detection at 220 nm for purity assessment .

Advanced: How do pH and redox conditions influence the stability of the trithiobis linkage in aqueous solutions, and what experimental setups optimize stability studies?

Answer:
The trithiobis bond is redox-sensitive and prone to cleavage under reducing conditions (e.g., glutathione-rich environments).
Methodology :

  • Buffered Solutions : Test stability in phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0.
  • Redox Agents : Add dithiothreitol (DTT) or H₂O₂ to simulate intracellular conditions.
  • Analytical Monitoring : Use HPLC or LC-MS to quantify degradation products over time.
    Key Finding : Degradation rates increase at alkaline pH (>8.0) and in the presence of reducing agents .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particulates.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .
  • Spill Management : Collect spills using absorbent materials and dispose as hazardous waste .

Advanced: What in vitro assays are suitable for evaluating the cytotoxicity of this compound in mammalian cell lines?

Answer:

  • MTT Assay : Measure mitochondrial activity in HEK-293 or HeLa cells after 24–72 hours of exposure.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation.
  • Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining.
    Note : Dose-response curves (0.1–100 µM) and negative controls (e.g., untreated cells) are critical for data interpretation .

Basic: How can researchers validate the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chirobiotic T) and mobile phases containing Cu²⁺ ions to resolve D/L enantiomers.
  • Optical Rotation : Compare observed rotation ([α]D²⁵) with literature values for D-valine derivatives .

Advanced: What computational modeling approaches predict the interaction of this compound with biological targets (e.g., enzymes or membranes)?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s behavior in lipid bilayers or protein-binding pockets using software like GROMACS.
  • Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes like glutathione reductase.
    Validation : Correlate simulation results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are the regulatory considerations for shipping this compound internationally?

Answer:

  • DOT/IATA Classification : Classify as "Not Restricted" if purity >95% and free from hazardous impurities.
  • Documentation : Include Safety Data Sheets (SDS) compliant with GHS standards and CAS number (e.g., 28130-13-4 for related valine derivatives) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables.
  • Batch Consistency : Verify compound purity via orthogonal methods (e.g., NMR + HPLC).
  • Dose-Response Reevaluation : Test activity across a broader concentration range to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.